4-(4-Ethynylphenyl)pyridine

Übersicht

Beschreibung

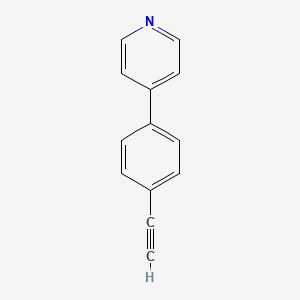

4-(4-Ethynylphenyl)pyridine is an organic compound with the chemical formula C13H9N. It is characterized by the presence of a pyridine ring substituted with a phenyl group that has an ethynyl group attached at the para position. This compound is commonly used in organic synthesis and has applications in various fields due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(4-Ethynylphenyl)pyridine can be synthesized through the coupling reaction between 4-bromopyridine and phenylacetylene. This reaction typically involves the use of palladium catalysts such as Pd(PPh3)2Cl2 and copper(I) iodide (CuI) in the presence of a base like triethylamine (Et3N) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 100°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Ethynylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Electronics

2.1 Organic Light Emitting Diodes (OLEDs)

Research indicates that derivatives of 4-(4-ethynylphenyl)pyridine exhibit promising luminescent properties, making them suitable candidates for use in OLEDs. A study highlighted the synthesis of highly luminescent terpyridine derivatives that incorporate this compound, which showed potential for enhanced efficiency in optoelectronic devices . These materials can be utilized in the fabrication of OLEDs due to their favorable charge transport characteristics.

2.2 Photovoltaic Devices

The compound's ability to act as an electron donor in organic photovoltaic devices has been explored. Its unique electronic structure allows for effective charge separation and transport, contributing to improved energy conversion efficiencies in solar cells.

Supramolecular Chemistry

3.1 Coordination Complexes

this compound serves as a versatile ligand in the formation of metal-organic frameworks (MOFs) and coordination complexes. For instance, a study demonstrated the synthesis of ruthenium(II) complexes using this compound as a ligand, which exhibited significant stability and tunable properties for various applications in catalysis and sensing . These complexes can be tailored for specific interactions, enhancing their utility in supramolecular assemblies.

3.2 Hydrogen Bonding Studies

The compound has been investigated for its role in hydrogen-bonded supramolecular systems. Its ability to form stable complexes through hydrogen bonding is crucial for developing advanced materials with specific functionalities, such as responsive or switchable properties.

Material Science Applications

4.1 Liquid Crystalline Materials

Recent studies have focused on the use of pyridine-based compounds, including this compound, as thermotropic mesogens. These materials can exhibit liquid crystalline phases that are useful in display technologies and other applications requiring controlled optical properties . The structure-property relationships established through these studies provide insights into designing new liquid crystalline materials with desired characteristics.

4.2 Antibacterial Properties

Exploratory research has also indicated potential antibacterial activities associated with certain derivatives of this compound. This aspect opens avenues for developing new antimicrobial agents based on its structural framework .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(4-Ethynylphenyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of biological pathways and influence the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

4-(4-Bromophenyl)pyridine: Similar structure but with a bromine atom instead of an ethynyl group.

4-(4-Methylphenyl)pyridine: Contains a methyl group instead of an ethynyl group.

4-(4-Nitrophenyl)pyridine: Contains a nitro group instead of an ethynyl group.

Uniqueness: 4-(4-Ethynylphenyl)pyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications in research and industry .

Biologische Aktivität

4-(4-Ethynylphenyl)pyridine is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an ethynylphenyl group. The unique structure contributes to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is suggested that the compound may exert its effects through:

- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Modulation of Gene Expression : The compound may influence transcription factors that regulate gene expression, thereby affecting cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties, particularly against Gram-negative bacteria .

Biological Activity Data Table

Case Study 1: Antimicrobial Properties

A study investigated the antibacterial effects of various pyridine derivatives, including this compound. The results demonstrated significant activity against E. coli strains, with MIC values indicating effective inhibition at low concentrations. The study highlighted the structure-activity relationship, showing that specific substituents on the pyridine ring enhanced antibacterial efficacy .

Case Study 2: Cellular Mechanisms

Research into the cellular mechanisms revealed that this compound could induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. This was linked to its ability to inhibit CDKs, leading to cell cycle arrest and subsequent apoptosis .

Toxicity and Safety Profile

While the compound shows promising biological activities, its toxicity profile must be considered. Studies indicate that certain derivatives exhibit cytotoxic effects at higher concentrations, necessitating further investigation into their safety for therapeutic use .

Eigenschaften

IUPAC Name |

4-(4-ethynylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h1,3-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTDAMGILHTMNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.